molecular formula C18H32N2Na2O6 B13781154 Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt CAS No. 68298-22-6

Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt

Cat. No.: B13781154
CAS No.: 68298-22-6
M. Wt: 418.4 g/mol
InChI Key: QUOSBWWYRCGTMI-UHFFFAOYSA-L
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Description

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate is a chemical compound with the molecular formula C18H32N2Na2O6 and a molecular weight of 418.436 g/mol . This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate typically involves the reaction of glycine derivatives with decanoic acid derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disodium salt .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment for precise temperature and pressure control, as well as purification techniques such as crystallization and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various carboxylate, amide, alcohol, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate include:

Uniqueness

What sets Disodium N-[2-(carboxylatomethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]glycinate apart from similar compounds is its specific molecular structure, which imparts unique physicochemical properties. These properties include higher stability, better solubility, and enhanced reactivity, making it more suitable for certain applications in research and industry .

Properties

CAS No.

68298-22-6

Molecular Formula

C18H32N2Na2O6

Molecular Weight

418.4 g/mol

IUPAC Name

disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(decanoylamino)ethyl]amino]acetate

InChI

InChI=1S/C18H34N2O6.2Na/c1-2-3-4-5-6-7-8-9-16(21)19-10-11-20(14-17(22)23)12-13-26-15-18(24)25;;/h2-15H2,1H3,(H,19,21)(H,22,23)(H,24,25);;/q;2*+1/p-2

InChI Key

QUOSBWWYRCGTMI-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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